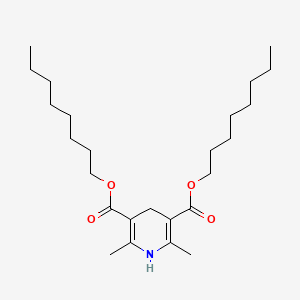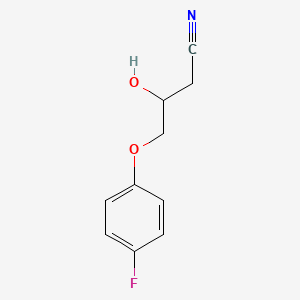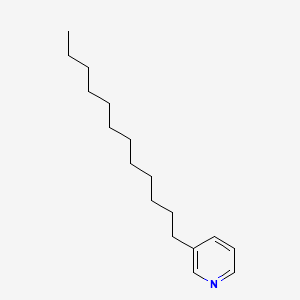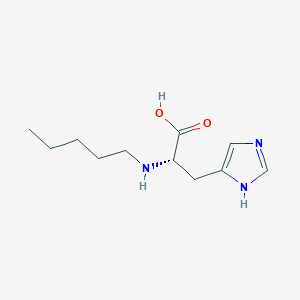
N-Pentyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentyl-L-histidine is a derivative of the amino acid histidine, where the histidine molecule is modified by the addition of a pentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-L-histidine typically involves the alkylation of L-histidine with a pentyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Pentyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the pentyl group, using reagents such as lithium aluminum hydride.
Substitution: The pentyl group can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while substitution reactions can yield various N-substituted histidine derivatives.
Aplicaciones Científicas De Investigación
N-Pentyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its structural similarity to histamine and other bioactive molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Pentyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in biochemical processes. The pentyl group may enhance the compound’s lipophilicity, improving its ability to interact with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: The parent amino acid, known for its role in protein structure and function.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a pentyl group.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness
N-Pentyl-L-histidine is unique due to the presence of the pentyl group, which imparts different physicochemical properties compared to other histidine derivatives. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
58813-22-2 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(pentylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-2-3-4-5-13-10(11(15)16)6-9-7-12-8-14-9/h7-8,10,13H,2-6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
Clave InChI |
RLIFGJIMCMUZJE-JTQLQIEISA-N |
SMILES isomérico |
CCCCCN[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canónico |
CCCCCNC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


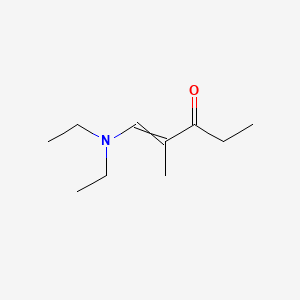
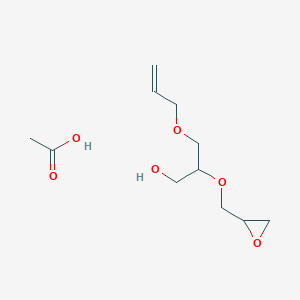
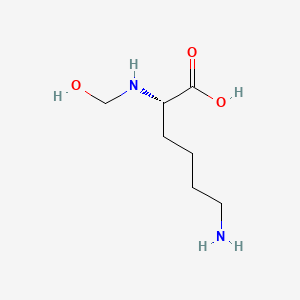
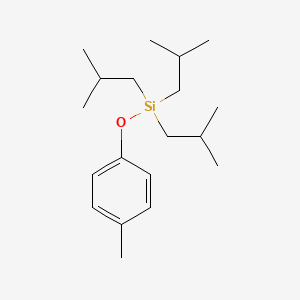
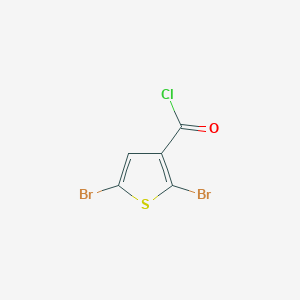
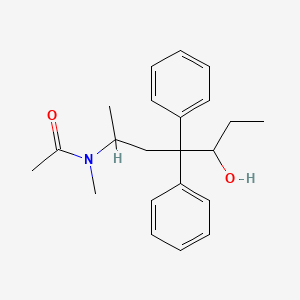

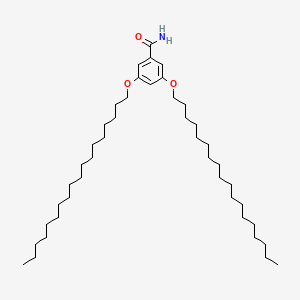
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
